molecular formula C22H19N3O3 B4700183 3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide

3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide

Cat. No.: B4700183
M. Wt: 373.4 g/mol
InChI Key: FBFSJTNFGPYFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide is a complex organic compound that features a benzamide core linked to an oxazolo[4,5-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Oxazolo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor.

    Benzylation: The oxazolo[4,5-b]pyridine core is then benzylated using a benzyl halide under basic conditions.

    Amidation: The benzylated intermediate is reacted with 3-ethoxybenzoic acid or its derivative to form the final benzamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or oxazolo[4,5-b]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an oxazolo[4,5-b]pyridine moiety with a benzamide core makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-ethoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-2-27-18-6-3-5-17(13-18)21(26)24-14-15-8-10-16(11-9-15)22-25-20-19(28-22)7-4-12-23-20/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFSJTNFGPYFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.